molecular formula C16H15FN2O6S B2920964 3-(4-fluorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)propanamide CAS No. 895450-15-4

3-(4-fluorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)propanamide

Cat. No.: B2920964
CAS No.: 895450-15-4
M. Wt: 382.36
InChI Key: AQPBRCJCZXDJAR-UHFFFAOYSA-N
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Description

3-(4-fluorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)propanamide is a complex organic compound characterized by the presence of a fluorobenzene sulfonyl group and a methoxy-nitrophenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)propanamide typically involves multiple steps:

    Formation of the Fluorobenzene Sulfonyl Intermediate: This step involves the sulfonation of 4-fluorobenzene using sulfur trioxide or chlorosulfonic acid to form 4-fluorobenzenesulfonyl chloride.

    Coupling with Methoxy-Nitrophenyl Amine: The 4-fluorobenzenesulfonyl chloride is then reacted with 2-methoxy-5-nitroaniline in the presence of a base such as triethylamine to form the desired sulfonamide.

    Amidation: The final step involves the amidation of the sulfonamide with propanoic acid or its derivatives under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in hydrochloric acid (HCl).

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids from the methoxy group.

    Reduction: Formation of amines from the nitro group.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-fluorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study enzyme interactions due to its unique functional groups.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorobenzene sulfonyl group and the methoxy-nitrophenyl group can participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluorobenzenesulfonyl chloride
  • 2-methoxy-5-nitroaniline
  • N-(2-methoxy-5-nitrophenyl)propanamide

Uniqueness

3-(4-fluorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)propanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a fluorobenzene sulfonyl group and a methoxy-nitrophenyl group allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-5-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O6S/c1-25-15-7-4-12(19(21)22)10-14(15)18-16(20)8-9-26(23,24)13-5-2-11(17)3-6-13/h2-7,10H,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPBRCJCZXDJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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